

# An In-depth Technical Guide to diABZI STING Agonist-1 Trihydrochloride

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## Compound of Interest

Compound Name: *diABZI STING agonist-1 trihydrochloride*

Cat. No.: *B10819160*

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This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to **diABZI STING agonist-1 trihydrochloride**, a potent and selective activator of the Stimulator of Interferon Genes (STING) pathway.

## Chemical Structure and Properties

**diABZI STING agonist-1 trihydrochloride** is a novel, non-nucleotide-based small molecule that has emerged from high-throughput screening efforts to identify new STING ligands.<sup>[1]</sup> It is a dimeric amidobenzimidazole (diABZI) compound, designed to take advantage of the symmetrical nature of the STING protein.<sup>[2]</sup> This design, linking two amidobenzimidazole molecules, resulted in a ligand with significantly increased binding affinity for the STING receptor compared to the natural ligand, cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).<sup>[1]</sup>

Property	Value
IUPAC Name	1-[4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide;trihydrochloride[3]
Molecular Formula	C42H54Cl3N13O7[3]
Molecular Weight	959.32 g/mol [4][5]
CAS Number	2138299-34-8[4][6]
Appearance	White to yellow solid[5]
Canonical SMILES	<chem>COC1=CC(C(N)=O)=CC(N/2)=C1N(C/C=C/CN3/C(NC4=C3C(OCCCN5CCOCC5)=CC(C(N)=O)=C4)=N/C(C6=CC(C)=NN6CC)=O)C2=N\C(C7=CC(C)=NN7CC)=O.Cl.Cl.Cl</chem> [6]
Solubility	Soluble in DMSO (up to 100 mg/mL) and water (2 mg/mL).[2][4]

## Quantitative Data

The following tables summarize the key quantitative data for **diABZI STING agonist-1 trihydrochloride** based on available research.

Table 1: In Vitro Potency

Parameter	Species	Cell Type/Assay	Value
EC50	Human	STING	130 nM[4]
EC50	Mouse	STING	186 nM[4]
EC50	Human	IFN- $\beta$ secretion in PBMCs	130 nM[6][7]
EC50	Human	Inhibition of HCoV-229E cytopathic effect in MRC-5 cells	3 nM[6]

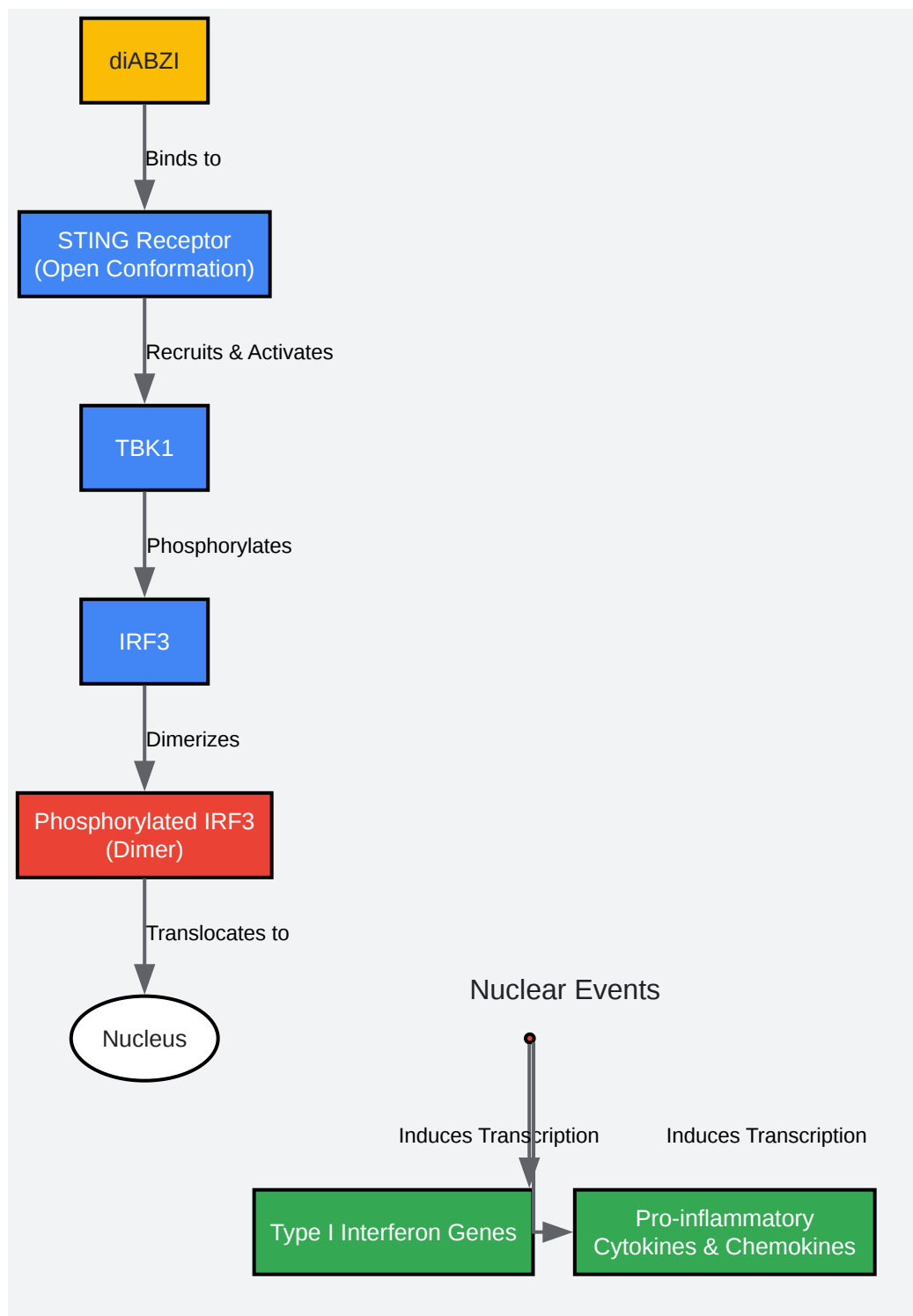
Table 2: In Vivo Pharmacokinetics

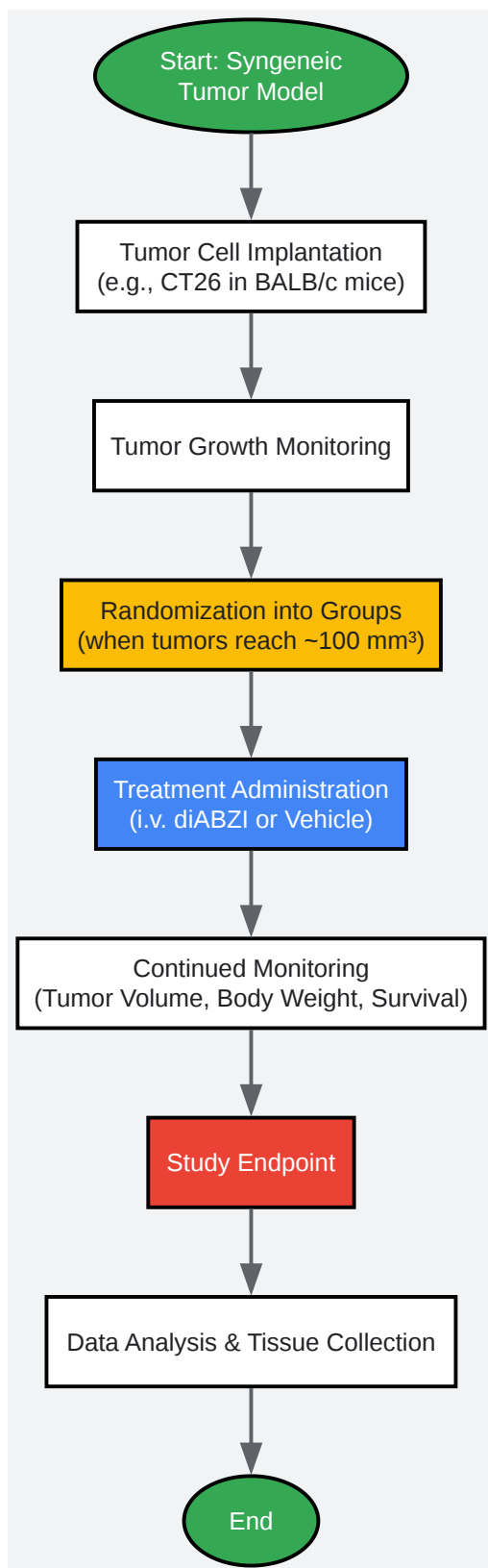
Parameter	Species	Dosage and Administration	Value
Half-life	Mouse (BALB/c)	3 mg/kg, intravenous	1.4 hours[5]

## Mechanism of Action and Signaling Pathway

diABZI STING agonist-1 exerts its potent immunostimulatory effects by directly binding to and activating the STING receptor, a critical component of the innate immune system.[1][3] Unlike the natural STING agonists, which are cyclic dinucleotides (CDNs), diABZI is a non-nucleotide small molecule.[2] A key distinction in its mechanism is that while CDNs require STING to adopt a "closed" conformation for activation, diABZI activates the receptor while it maintains an "open" conformation.[1][2] This unique mode of action may contribute to its enhanced cellular potency.[1]

Upon binding, diABZI induces a conformational change in the STING protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1).[3] TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus.[3] In the nucleus, phosphorylated IRF3 acts as a transcription factor, driving the expression of type I interferons (such as IFN- $\beta$ ) and other pro-inflammatory cytokines and chemokines (e.g., IL-6, TNF, and CXCL1).[1][3][6] This cascade of events initiates a powerful innate immune response and helps to prime the adaptive immune system.[1]





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